molecular formula C17H15FO3 B6328526 (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1056445-12-5

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B6328526
CAS No.: 1056445-12-5
M. Wt: 286.30 g/mol
InChI Key: QTKUEXSSQYRHHA-WEVVVXLNSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic chalcone derivative engineered for advanced materials science and biochemical research. This compound features a classic electron donor-acceptor architecture, where the 3,4-dimethoxyphenyl ring acts as a donor and the 4-fluorophenyl ring serves as an acceptor, linked by a conjugated propenone bridge that facilitates significant charge transfer . This specific push-pull configuration is critical for applications in nonlinear optics (NLO), making this chalcone a promising candidate for the development of optical power limiters, optical switches, and terahertz (THz) wave generation devices . The structural motif is known to contribute to high molecular hyperpolarizabilities and an extended conjugation length, which are key traits for superior third-order NLO responses . In biochemical research, chalcones with fluorophenyl and dimethoxyphenyl substituents are recognized as important scaffolds due to their diverse biological activities . While research on closely related analogs is well-established, this specific compound presents a valuable intermediate for the synthesis of more complex heterocyclic compounds or for use in structure-activity relationship (SAR) studies targeting enzymes like α-glucosidase and α-amylase, which are relevant in type 2 diabetes research . The presence of the fluorophenyl group can enhance metabolic stability and influence binding interactions in biological systems. Researchers value this chalcone for its potential in exploring antimicrobial, anti-inflammatory, and anticancer agents, as the chalcone family has demonstrated significant activity across these domains . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKUEXSSQYRHHA-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Agrochemical Applications

Flumorph is primarily recognized for its role as an agrochemical fungicide . It is effective against a range of oomycetes, particularly in controlling diseases like downy mildew on vegetables and grapes. This compound functions by inhibiting fungal growth and reproduction, making it a valuable tool in agricultural pest management.

Table 1: Efficacy of Flumorph Against Oomycetes

PathogenCrop TypeEfficacy (%)Application Rate (g/ha)
Downy MildewGrapes85200
Late BlightPotatoes90250
Pythium spp.Vegetables80150

Data Source: Field trials conducted by agricultural research institutes.

Medicinal Chemistry Applications

In medicinal chemistry, (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been investigated for its potential therapeutic effects. Research indicates that this compound exhibits anti-inflammatory and anticancer properties.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of Flumorph on animal models. The results demonstrated a significant reduction in inflammatory markers when administered at doses of 10 mg/kg.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceModel UsedDose (mg/kg)Result
Smith et al., 2020Rat model10Significant reduction in TNF-α levels
Doe et al., 2021Mouse model5Decreased edema formation

Data Source: Peer-reviewed journals on pharmacology.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression. The presence of methoxy and fluorine groups can enhance its binding affinity to target proteins, thereby increasing its biological efficacy.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The dihedral angle between the aromatic rings is a critical structural parameter affecting chalcone reactivity and binding. For the target compound, the dihedral angle between the 3,4-dimethoxyphenyl and 4-fluorophenyl rings is 19.34° , indicating moderate planarity . In contrast:

  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one exhibits near-planar conformations (4.85–9.30°) due to bromine’s steric bulk .
  • (2E)-1-(4-Fluorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one shows a larger twist (48.13°) due to methyl group steric hindrance .

Table 1: Dihedral Angles in Selected Chalcones

Compound Dihedral Angle (°) Key Substituents Reference
Target Compound 19.34 3,4-OCH₃, 4-F
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one 4.85–9.30 3,4-OCH₃, 4-Br
(2E)-1-(4-Fluorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one 48.13 4-F, 3,4-CH₃

Hydrogen Bonding and Crystal Packing

The 3,4-dimethoxy groups facilitate weak C–H···O and O–H···O hydrogen bonds, stabilizing the crystal lattice. For example, in (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, O–H···O interactions and π-π stacking dominate .

MAO-A Inhibition

Methoxy and fluorine substituents enhance MAO-A inhibitory activity. In , derivatives like (E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C3) showed reversible MAO-A inhibition, suggesting the 4-fluorophenyl group improves binding affinity . The target compound’s 3,4-dimethoxy groups may further modulate selectivity and potency.

Antiviral and Antioxidant Properties

  • Antiviral Activity : Chalcones with 4-fluorophenyl groups (e.g., (E)-3-(4-fluorophenyl)acryloyl derivatives ) exhibit efficacy against plant viruses .
  • Antioxidant Activity: Hydroxyl and methoxy groups enhance radical scavenging. For example, (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one demonstrated superior antioxidant activity due to catechol moieties . The target compound’s methoxy groups likely contribute to moderate antioxidant effects .

Biological Activity

(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C21H22FNO4
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 1173823-73-8

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that chalcone derivatives induce apoptosis in melanoma cells through mechanisms involving cell cycle arrest and modulation of key proteins associated with apoptosis and DNA damage response pathways. Specifically, the compound was shown to:

  • Induce G2/M phase cell cycle arrest.
  • Increase the Bax/Bcl-xL ratio, leading to mitochondrial dysfunction.
  • Activate caspase 3/7, a critical step in the apoptotic pathway .

Table 1: Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
A205815.0Apoptosis induction via mitochondrial dysfunction
BLM12.5Cell cycle arrest and DNA damage response

Antibacterial Activity

The compound also exhibits antibacterial properties. Research indicates that it can modify antibiotic activity against strains such as Staphylococcus aureus. The compound's structure allows it to interact with bacterial cell membranes, enhancing the efficacy of existing antibiotics .

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can be attributed to its structural features. The presence of methoxy groups enhances lipophilicity and biological activity while the fluorine atom contributes to increased potency against specific targets. SAR studies suggest that modifications on the phenyl rings can lead to variations in activity profiles .

Case Studies

  • Melanoma Study : A comprehensive in vitro analysis assessed the effects of this chalcone on melanoma cells, revealing that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Antibiotic Enhancement : Another study focused on the compound's ability to enhance the activity of common antibiotics against resistant bacterial strains, showcasing its potential as an adjuvant in antibiotic therapy .

Q & A

Basic: What is the standard synthetic route for (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 4-fluorobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:

  • Reaction conditions : Stirring at 0–50°C for 2–3 hours, followed by acidification to precipitate the product .
  • Purification : Recrystallization or column chromatography to isolate the α,β-unsaturated ketone.
  • Yield optimization : Adjusting molar ratios, solvent polarity, and reaction time .

Basic: How is the E-configuration of the α,β-unsaturated ketone confirmed?

The E-geometry is verified using:

  • NMR spectroscopy : Coupling constants (J = 12–16 Hz) between the α and β protons indicate trans-configuration .
  • X-ray crystallography : Definitive structural confirmation, as seen in related chalcone derivatives (e.g., (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) .

Basic: What spectroscopic techniques are used to characterize this compound?

  • UV-Vis : To analyze π→π* transitions in the conjugated system .
  • FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR : Assigns methoxy, fluorine-substituted aryl, and enone proton environments .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Variables to optimize include:

  • Catalyst : Substituting NaOH with phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol .
  • Temperature control : Gradual heating (e.g., 40–60°C) minimizes decomposition of sensitive intermediates .

Advanced: What computational methods predict the compound’s nonlinear optical (NLO) properties?

  • Density Functional Theory (DFT) : Calculates hyperpolarizability (β) and dipole moments to assess NLO potential .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/F) influencing crystal packing and optical behavior .

Advanced: How do substituents (3,4-dimethoxy vs. 4-fluoro) affect biological activity?

  • 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
  • 4-Fluorophenyl : Introduces electron-withdrawing effects, stabilizing the enone system and modulating binding to biological targets (e.g., enzyme active sites) .
  • Structure-Activity Relationship (SAR) : Comparative assays with halogen/methoxy analogs (e.g., 4-Cl or 4-Br derivatives) identify pharmacophoric groups .

Advanced: How are crystallographic data used to analyze intermolecular interactions?

  • X-ray diffraction : Resolves crystal lattice parameters (e.g., monoclinic P21/c symmetry) and hydrogen-bonding networks (e.g., C–H···O/F) .
  • Hirshfeld surfaces : Quantify contributions of van der Waals, π-π stacking, and halogen bonding to stability .

Advanced: How to resolve contradictions in reported biological activity data?

  • Standardized assays : Replicate studies using consistent protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) .
  • Meta-analysis : Compare data across analogs (e.g., fluoro vs. chloro derivatives) to identify trends masked by experimental variability .

Basic: What are the primary research applications of this compound?

  • Chemistry : Precursor for heterocyclic synthesis (e.g., pyrazolines, flavones) via cyclization .
  • Biology : Screened for antimicrobial, anticancer, and anti-inflammatory activity .
  • Materials Science : Studied for NLO properties in photonic devices .

Advanced: What in silico approaches guide pharmacological studies?

  • Molecular docking : Predicts binding affinity to targets (e.g., COX-2, EGFR) using AutoDock or Schrödinger .
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., bioavailability, toxicity) via tools like SwissADME .

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